![molecular formula C34H38FeO2Si2 B12463340 1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene](/img/structure/B12463340.png)
1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron: is a complex organometallic compound It features a central iron atom coordinated to two cyclopentadienyl rings, each substituted with a hydroxy-phenyl-trimethylsilyl-propynyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bis({2-[1-Hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})eisen umfasst typischerweise die folgenden Schritte:
Bildung der Cyclopentadienylliganden: Die Cyclopentadienylliganden werden durch Reaktion von Cyclopentadien mit einem geeigneten Alkylierungsmittel synthetisiert, um die Hydroxy-Phenyl-Trimethylsilyl-Propinylsubstituenten einzuführen.
Koordination an Eisen: Die substituierten Cyclopentadienylliganden werden dann an ein Eisenatom koordiniert, wobei häufig Eisen(II)chlorid als Eisenquelle verwendet wird. Dieser Schritt wird typischerweise in Gegenwart eines Reduktionsmittels wie Natrium oder Kalium durchgeführt, um die Bildung des Eisen-Cyclopentadienylkomplexes zu erleichtern.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelauswahl umfassen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bis({2-[1-Hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})eisen kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Eisen(III)-Komplexe zu bilden.
Reduktion: Reduktionsreaktionen können das Eisenatom in einen niedrigeren Oxidationszustand überführen.
Substitution: Ligandsubstitutionsreaktionen können auftreten, bei denen die Cyclopentadienylliganden durch andere Liganden ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Ligandsubstitutionsreaktionen erfordern typischerweise das Vorhandensein eines geeigneten Nukleophils oder Elektrophils, abhängig von der Art des einzuführenden Substituenten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Eisen(III)-Komplexen führen, während die Reduktion zu Eisen(I)- oder Eisen(0)-Spezies führen kann.
Wissenschaftliche Forschungsanwendungen
Bis({2-[1-Hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})eisen hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Katalysator in verschiedenen organischen Reaktionen verwendet, darunter Polymerisationen und Kreuzkupplungsreaktionen.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, wodurch sie zu einem potenziellen Kandidaten für Arzneimitteltransportsysteme wird.
Medizin: Es wird weiter geforscht, ob es in der medizinischen Bildgebung und als therapeutisches Mittel eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien wie leitfähiger Polymere und Nanomaterialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den Bis({2-[1-Hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})eisen seine Wirkungen ausübt, beinhaltet die Wechselwirkung des Eisenatoms mit verschiedenen molekularen Zielstrukturen. Das Eisenatom kann Redoxreaktionen eingehen, wodurch Elektronentransferprozesse ermöglicht werden. Außerdem können die Cyclopentadienylliganden an π-π-Wechselwirkungen mit aromatischen Systemen teilnehmen, was die Reaktivität und Bindungseigenschaften der Verbindung beeinflusst.
Wirkmechanismus
The mechanism by which bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. Additionally, the cyclopentadienyl ligands can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ferrocene: Eine bekannte organometallische Verbindung mit zwei Cyclopentadienylringen, die an ein Eisenatom koordiniert sind.
Bis(cyclopentadienyl)eisen(II): Ähnlich wie Ferrocene, aber mit unterschiedlichen Substituenten an den Cyclopentadienylringen.
Bis(trimethylsilyl)ferrocene: Trägt Trimethylsilylgruppen an den Cyclopentadienylringen.
Einzigartigkeit
Bis({2-[1-Hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})eisen ist aufgrund der Hydroxy-Phenyl-Trimethylsilyl-Propinylsubstituenten einzigartig, die ihm besondere elektronische und sterische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C34H38FeO2Si2 |
|---|---|
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
1-cyclopenta-1,3-dien-1-yl-1-phenyl-3-trimethylsilylprop-2-yn-1-ol;iron(2+) |
InChI |
InChI=1S/2C17H19OSi.Fe/c2*1-19(2,3)14-13-17(18,16-11-7-8-12-16)15-9-5-4-6-10-15;/h2*4-12,18H,1-3H3;/q2*-1;+2 |
InChI-Schlüssel |
JDSJKJWBPWUFNG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC(C1=CC=C[CH-]1)(C2=CC=CC=C2)O.C[Si](C)(C)C#CC(C1=CC=C[CH-]1)(C2=CC=CC=C2)O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)
![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)
![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)


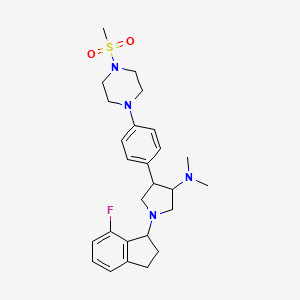
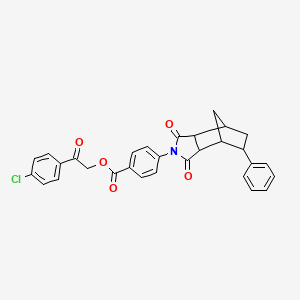
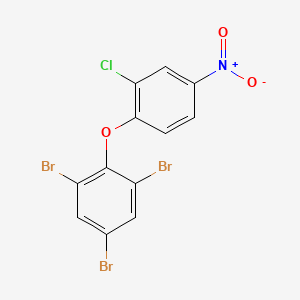

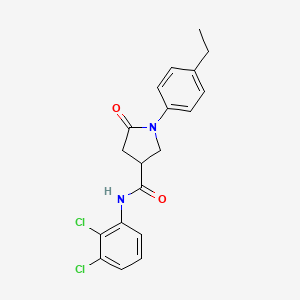
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
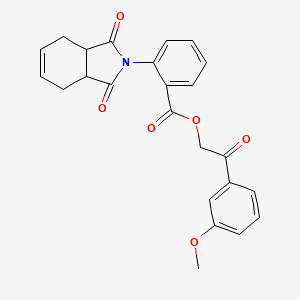
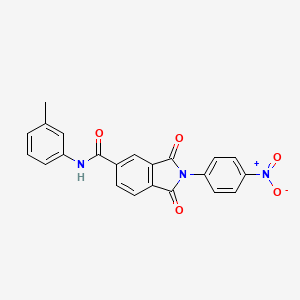
![(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate](/img/structure/B12463324.png)
